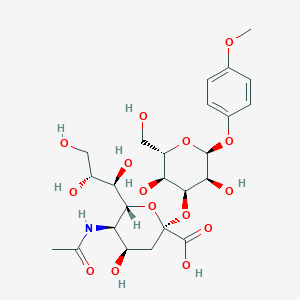

Neu5Ac alpha(2-3)Gal beta MP Glycoside

描述

This compound is significant in glycoscience due to its ability to mimic specific glycan structures, aiding in the study of glycan-protein interactions . It is particularly useful in exploring the molecular mechanisms of glycan-mediated processes, such as cell recognition and signal transduction pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Neu5Ac alpha(2-3)Gal beta MP Glycoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method includes the use of sialyltransferase-catalyzed reactions, where sialic acid is transferred from its activated sugar nucleotide, cytidine 5’-monophosphate-sialic acid, to suitable acceptors .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The process is optimized to maintain the structural integrity of the glycoside while minimizing impurities .

化学反应分析

Types of Reactions: Neu5Ac alpha(2-3)Gal beta MP Glycoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the glycoside’s functional groups, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly involves reducing agents such as sodium borohydride to alter specific functional groups.

Substitution: This reaction can introduce new functional groups into the glycoside structure, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Glycobiology Studies

Neu5Ac alpha(2-3)Gal beta MP Glycoside is utilized in glycobiology to study sialic acid-containing glycans. Its specific binding properties allow researchers to investigate the role of sialic acids in cellular interactions and signaling pathways. For instance, studies have shown that the Maackia amurensis leukoagglutinin can specifically react with Neu5Ac alpha(2-3)Gal sequences in complex oligosaccharides, facilitating the detection of these structures in various tissues .

Cellular Interaction Studies

The compound serves as a valuable tool for understanding cell-cell interactions mediated by sialic acids. In one study, the binding affinity of different sialylated glycans was assessed using this compound as a model compound. The results indicated that variations in sialic acid linkages significantly affect receptor recognition and binding dynamics .

Immunological Applications

This compound has been implicated in immune responses due to its role in modulating glycan structures on cell surfaces. Research has demonstrated that alterations in sialylation patterns can influence immune cell recognition and activation. For example, desialylation of glycoproteins using specific sialidases has been shown to enhance immune responses against tumor cells .

Therapeutic Development

The compound is also explored for its potential therapeutic applications, particularly in developing vaccines and immunotherapies. By modifying glycan structures on antigens with this compound, researchers aim to enhance immunogenicity and improve vaccine efficacy .

Case Study 1: Detection of Sialic Acid Sequences

A study utilized this compound conjugated with gold nanoparticles for electron microscopy to visualize sialic acid sequences in tissue samples. The findings revealed distinct staining patterns that correlate with specific cellular functions and disease states .

Case Study 2: Impact on Immune Cell Function

In an experiment investigating the effects of sialylation on T-cell activation, researchers treated T-cells with this compound. The results indicated that increased sialylation inhibited T-cell proliferation and cytokine production, highlighting the importance of sialic acids in immune regulation .

作用机制

Neu5Ac alpha(2-3)Gal beta MP Glycoside exerts its effects by mimicking natural glycan structures, thereby interacting with specific glycan-binding proteins. These interactions can modulate various biological processes, such as cell adhesion, immune response, and pathogen recognition . The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding receptors .

相似化合物的比较

Neu5Ac alpha(2-6)Gal beta MP Glycoside: Similar structure but with a different glycosidic linkage, affecting its binding properties and biological functions.

Neu5Gc alpha(2-3)Gal beta MP Glycoside: Contains N-glycolylneuraminic acid instead of N-acetylneuraminic acid, leading to different immunological responses.

Uniqueness: Neu5Ac alpha(2-3)Gal beta MP Glycoside is unique due to its specific glycosidic linkage and the presence of N-acetylneuraminic acid, which makes it a valuable tool for studying specific glycan-mediated processes and interactions .

生物活性

Neu5Ac α(2-3)Gal β MP Glycoside is a sialylated glycan that plays a significant role in various biological processes, including cell recognition, adhesion, and pathogen interaction. This article explores the biological activity of this compound, highlighting its molecular interactions, potential applications in diagnostics, and implications in disease mechanisms.

1. Structural Characteristics and Molecular Recognition

Neu5Ac α(2-3)Gal β MP Glycoside consists of a sialic acid (Neu5Ac) linked to a galactose (Gal) unit through an α(2-3) linkage. The structural conformation of this glycan is crucial for its interactions with cellular receptors. The negatively charged and hydrophilic nature of sialic acids allows them to serve as key recognition sites for various physiological receptors, including selectins and siglecs, which are involved in immune responses and cell signaling .

Table 1: Key Structural Features of Neu5Ac α(2-3)Gal β MP Glycoside

| Feature | Description |

|---|---|

| Sialic Acid | Neu5Ac |

| Linkage | α(2-3) to Gal |

| Biological Role | Cell recognition, adhesion, pathogen binding |

| Receptor Interaction | Selectins, siglecs |

2. Biological Activity and Mechanisms

The biological activity of Neu5Ac α(2-3)Gal β MP Glycoside primarily revolves around its ability to interact with specific receptors on cell surfaces. This interaction can influence various cellular processes:

- Cell Adhesion : The glycan can mediate cell-cell interactions by binding to receptors on adjacent cells, facilitating tissue organization and immune responses.

- Pathogen Recognition : Many pathogens exploit sialylated glycans for adhesion to host cells. Neu5Ac α(2-3)Gal β MP Glycoside can be used to study how bacteria and viruses attach themselves to host cells, providing insights into infection mechanisms.

- Enzyme Substrate : This compound serves as a substrate for glycosylation enzymes, helping researchers understand enzyme specificity and function in biological systems.

Case Study 1: Interaction with Maackia Amurensis Lectin

Research has demonstrated that Maackia amurensis leukoagglutinin specifically binds to the Neu5Ac α(2-3)Gal sequence. This binding was utilized in histochemical studies to visualize the distribution of this glycan in various tissues. The specificity of the lectin for this sequence allows researchers to map out the expression patterns of sialylated glycans in different biological contexts .

Case Study 2: Role in Viral Pathogenesis

Studies have shown that certain viruses utilize sialylated glycans for entry into host cells. For example, the influenza virus recognizes Neu5Ac residues on the surface of epithelial cells. Understanding these interactions can lead to the development of antiviral strategies targeting these glycan-receptor interactions .

4. Applications in Diagnostics and Therapeutics

Neu5Ac α(2-3)Gal β MP Glycoside has potential applications in diagnostic tools due to its specific interactions with cellular receptors:

- Diagnostic Assays : By labeling this glycan with fluorescent tags, researchers can create assays to identify cells expressing specific receptors associated with diseases such as cancer or viral infections.

- Therapeutic Targets : Understanding how this glycan interacts with pathogens may lead to novel therapeutic approaches that inhibit these interactions, thereby preventing infections or modulating immune responses .

5. Conclusion

Neu5Ac α(2-3)Gal β MP Glycoside is a crucial component in the study of cellular interactions and pathogen recognition. Its ability to mediate cell adhesion and serve as a substrate for enzymatic reactions makes it an invaluable tool in both research and clinical applications. Further studies on its biological activity will enhance our understanding of glycan biology and its implications in health and disease.

属性

IUPAC Name |

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECZUGNGICKBGW-JNFNPIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659767 | |

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-54-0 | |

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。